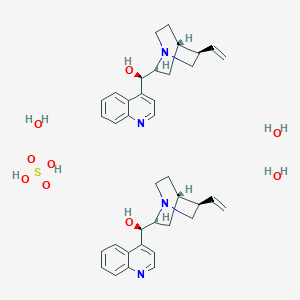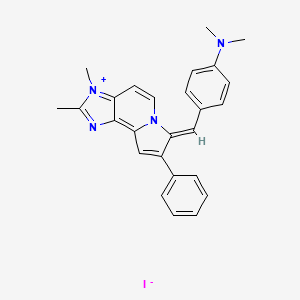
Pyridinium, 1-((7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-4-(2-oxazolyl)-, hydroxide, inner salt, (6R-(6-alpha,7-beta(Z)))-, dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-((7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-4-(2-oxazolyl)-, hydroxide, inner salt, (6R-(6-alpha,7-beta(Z)))-, dihydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyridinium ring, the introduction of the thiazolyl and oxazolyl groups, and the final assembly of the bicyclic structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structure could enable it to act as an inhibitor or activator of specific biological pathways.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development, particularly in areas such as antimicrobial or anticancer research.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various pathways, depending on the nature of the target. The compound’s structure allows it to bind to specific sites on proteins or other molecules, thereby exerting its effects.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridinium derivatives, thiazolyl-containing compounds, and oxazolyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its bicyclic structure. This combination provides it with distinct chemical and biological properties, making it a valuable subject for research and application.
特性
CAS番号 |
102253-69-0 |
|---|---|
分子式 |
C22H23N7O8S2 |
分子量 |
577.6 g/mol |
IUPAC名 |
(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3-oxazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrate |
InChI |
InChI=1S/C22H19N7O6S2.2H2O/c1-34-27-14(13-10-37-22(23)25-13)17(30)26-15-19(31)29-16(21(32)33)12(9-36-20(15)29)8-28-5-2-11(3-6-28)18-24-4-7-35-18;;/h2-7,10,15,20H,8-9H2,1H3,(H3-,23,25,26,30,32,33);2*1H2/b27-14+;;/t15-,20-;;/m0../s1 |
InChIキー |
ZBTBCLKLNSRBOC-GLBPZDSOSA-N |
異性体SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(C=C4)C5=NC=CO5)C(=O)[O-].O.O |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(C=C4)C5=NC=CO5)C(=O)[O-].O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


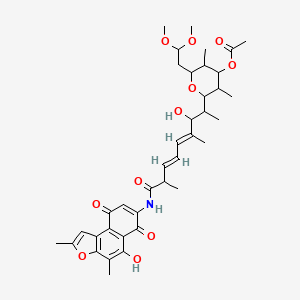




![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)
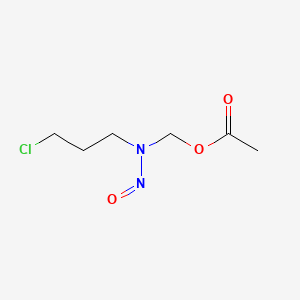
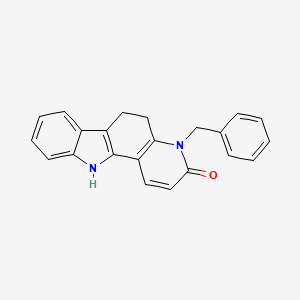
![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
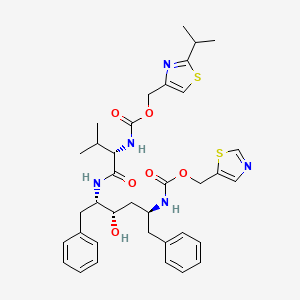
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
